1,1'-Oxybis[4-(tridecafluorohexyl)benzene

Description

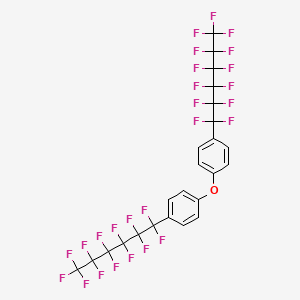

1,1'-Oxybis[4-(tridecafluorohexyl)benzene] is a fluorinated aromatic ether characterized by a central oxygen-bridged diphenyl structure, with each benzene ring substituted at the para position by a tridecafluorohexyl (-C₆F₁₃) group. This compound belongs to the family of perfluoroalkyl-substituted diphenyl ethers, which are notable for their exceptional chemical inertness, thermal stability, and hydrophobicity. These properties make such compounds valuable in applications requiring resistance to harsh environments, including high-temperature lubricants, coatings, and specialty polymers.

Properties

IUPAC Name |

1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H8F26O/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)9-1-5-11(6-2-9)51-12-7-3-10(4-8-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBGZIRSQYPYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H8F26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631466 | |

| Record name | 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151707-03-8 | |

| Record name | 1,1'-Oxybis[4-(tridecafluorohexyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,1’-Oxybis[4-(tridecafluorohexyl)benzene] typically involves the reaction of 4-(tridecafluorohexyl)phenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the synthesis process and achieve higher efficiency.

Chemical Reactions Analysis

1,1’-Oxybis[4-(tridecafluorohexyl)benzene] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-Oxybis[4-(tridecafluorohexyl)benzene] has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of advanced materials and polymers with unique properties.

Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.

Industry: Utilized in the production of high-performance coatings, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis[4-(tridecafluorohexyl)benzene] involves its interaction with molecular targets through its fluorinated aromatic rings and ether linkage. These interactions can affect various pathways, leading to the compound’s unique properties and effects. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Substituent Differences

Key Observations :

- Fluorination: The tridecafluorohexyl group in the target compound provides full fluorination across a six-carbon chain, offering superior hydrophobicity and chemical resistance compared to mono-fluorinated (e.g., bis(4-fluorophenyl) ether) or trifluoromethyl (-CF₃) derivatives .

- Chain Length : The long perfluorohexyl chain (-C₆F₁₃) enhances thermal stability (due to strong C-F bonds) and reduces surface energy more effectively than shorter fluorinated substituents like -CF₃ .

Physicochemical Properties

Table 2: Comparative Property Analysis

| Property | This compound] | Bis(4-fluorophenyl) ether | 1,1'-[Decanediylbis(oxy)]bis[4-CF₃-benzene] |

|---|---|---|---|

| Thermal Stability | Extremely high (>300°C) | Moderate (~200°C) | High (~250°C) |

| Hydrophobicity (Contact Angle) | >120° (superhydrophobic) | ~90° | ~110° |

| Solubility | Insoluble in polar solvents | Slightly polar-soluble | Soluble in fluorinated solvents |

| Molecular Weight (g/mol) | ~950 (estimated) | 218.18 | 506.44 |

Research Findings :

- The extended perfluoroalkyl chain in this compound] contributes to its superhydrophobicity , outperforming bis(4-fluorophenyl) ether (contact angle ~90°) and even the decanediylbis(oxy)-CF₃ derivative (~110°) .

- Thermal degradation studies on similar compounds suggest that perfluoroalkyl chains resist decomposition up to 300°C, whereas mono-fluorinated analogs degrade at lower temperatures due to weaker C-F bond density .

- Solubility : The target compound’s insolubility in polar solvents contrasts with the partial solubility of bis(4-fluorophenyl) ether in acetone or DMSO, highlighting its compatibility with fluorinated matrices in coatings .

Notes

Data Limitations : Direct experimental data for this compound] are scarce in the provided evidence; properties are inferred from analogs.

Synthesis Complexity: Introducing a tridecafluorohexyl group necessitates specialized fluorination techniques, unlike simpler mono-fluorinated derivatives .

Regulatory Status : Fluorinated diphenyl ethers with long perfluoroalkyl chains may face evolving regulatory scrutiny due to environmental persistence concerns .

Biological Activity

Overview

1,1'-Oxybis[4-(tridecafluorohexyl)benzene] (CAS No. 151707-03-8) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound] features a central ether linkage connecting two perfluorinated alkyl chains. The presence of the trifluoromethyl groups enhances its reactivity and stability, making it a candidate for various applications in chemistry and biology.

The biological activity of this compound] is primarily attributed to its interaction with specific biological targets:

- Enzyme Interaction : The compound can bind to enzymes, influencing their catalytic activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate access.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, particularly those involving kinases and transcription factors that regulate gene expression.

| Property | Description |

|---|---|

| Molecular Weight | Approx. 600 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research indicates that this compound] can significantly affect cellular processes:

- Gene Expression : The compound influences the expression of genes involved in various metabolic pathways. Changes in gene expression patterns have been observed at varying concentrations.

- Toxicity : At lower doses, it modulates enzyme activity without significant toxicity; however, higher concentrations may lead to adverse effects .

Temporal and Dosage Effects

The effects of this compound can vary based on dosage and exposure duration:

- Low Doses : Modulation of enzyme activity and gene expression occurs without notable toxicity.

- High Doses : Increased risk of cellular stress and potential apoptosis has been noted in some studies.

Metabolic Pathways

This compound] participates in several metabolic pathways within biological systems:

- Biotransformation : The compound undergoes metabolic conversion facilitated by specific enzymes, leading to various metabolites that may possess distinct biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that exposure to this compound] resulted in the inhibition of cytochrome P450 enzymes involved in drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs, raising concerns about drug interactions in therapeutic settings.

Case Study 2: Cytotoxicity Assessment

In vitro assays revealed that at concentrations above 10 µM, the compound exhibited cytotoxic effects on human cell lines. This cytotoxicity was linked to oxidative stress mechanisms and subsequent apoptosis induction.

Research Applications

The unique properties of this compound] make it valuable across several fields:

- Chemistry : Utilized as a building block in synthesizing complex organic molecules.

- Biology : Investigated for potential therapeutic applications due to its biological activities.

- Industry : Employed in producing advanced materials with enhanced stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.